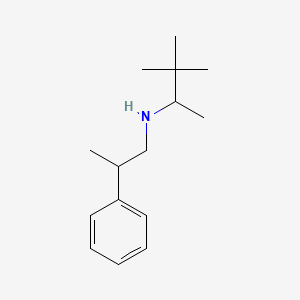
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine
概要
説明
準備方法
The synthesis of 3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine typically involves the reaction of 3,3-dimethylbutan-2-ylamine with 2-phenylpropyl halides under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine can undergo various chemical reactions, including:
科学的研究の応用
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine has several applications in scientific research:
作用機序
The mechanism of action of 3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and safety profile .
類似化合物との比較
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine can be compared with other similar compounds, such as:
(S)-(+)-3,3-Dimethyl-2-butylamine: This compound is used in the preparation of various chemical intermediates and has similar structural features.
(3,3-Dimethylbutan-2-yl)amine: A simpler amine that shares the 3,3-dimethylbutan-2-yl group but lacks the phenylpropyl moiety.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
3,3-dimethyl-N-(2-phenylpropyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-12(14-9-7-6-8-10-14)11-16-13(2)15(3,4)5/h6-10,12-13,16H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDBSQJDXOGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C(C)(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


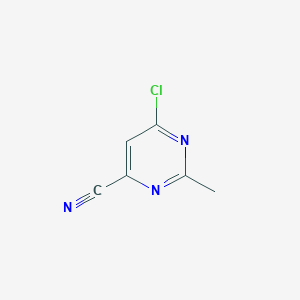


![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)
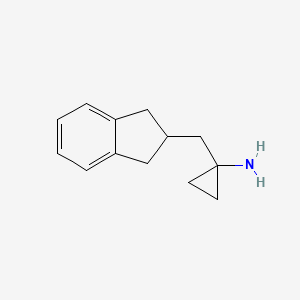
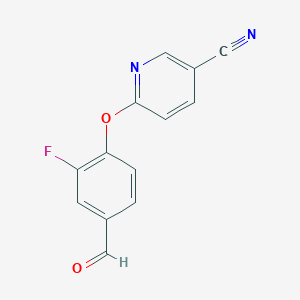
![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
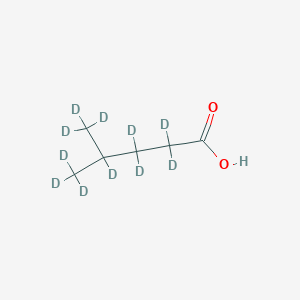


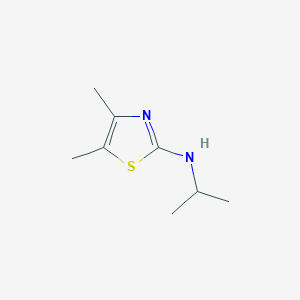
![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)

